molecular formula C11H16ClNO2S B4552419 1-(3-chlorophenyl)-N,N-diethylmethanesulfonamide

1-(3-chlorophenyl)-N,N-diethylmethanesulfonamide

Cat. No.: B4552419
M. Wt: 261.77 g/mol
InChI Key: STYYKKNEBXLNDP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N,N-diethylmethanesulfonamide is a useful research compound. Its molecular formula is C11H16ClNO2S and its molecular weight is 261.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.0590276 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

1-(3-chlorophenyl)-N,N-diethylmethanesulfonamide, like its related compounds, is involved in the synthesis of various chemical derivatives due to its reactivity. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the compound's utility in synthesizing electrophilic agents for further chemical reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).

Development of Chemoselective Reagents

The compound has been used to develop storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which serve as N-acylation reagents exhibiting good chemoselectivity. This indicates its role in creating reagents that are selective in their reactions, allowing for more targeted synthesis processes (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Precursors for Sulfur Monoxide Formation

Research has identified derivatives as effective precursors for sulfur monoxide formation. This application is significant in the synthesis of sulfur-containing compounds, highlighting the compound's role in specialized chemical syntheses (Abu-Yousef & Harpp, 1997).

Catalysis and Molecular Assembly

The compound's derivatives have been explored in the context of catalysis and the assembly of molecular structures, such as in the synthesis of luminescent transition-metal-containing cyclophanes. These applications demonstrate the potential of such compounds in constructing complex molecular architectures with potential applications in sensing and material sciences (Slone, Benkstein, Bélanger, Hupp, Guzei, & Rheingold, 1998).

Properties

IUPAC Name

1-(3-chlorophenyl)-N,N-diethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S/c1-3-13(4-2)16(14,15)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYYKKNEBXLNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.